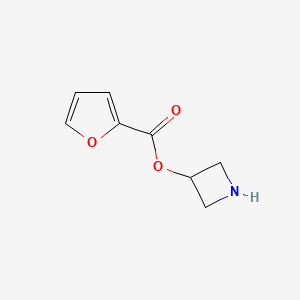

![molecular formula C8H6N4 B1525320 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190312-49-2](/img/structure/B1525320.png)

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Übersicht

Beschreibung

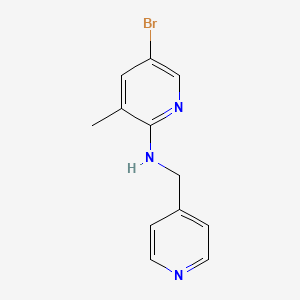

“3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . Pyrrolopyridines are a group of compounds that have shown potent activities against various types of tumors .

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, including “this compound”, has been reported in several studies . These compounds have been synthesized as part of efforts to develop potent inhibitors for fibroblast growth factor receptors (FGFRs), which play an essential role in various types of tumors .Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrolopyridine core with an amino group at the 3-position and a carbonitrile group at the 6-position . The exact structure can be viewed using specific software .Chemical Reactions Analysis

Pyrrolopyridine derivatives, including “this compound”, have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions with these receptors, leading to their inhibition .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure . For example, it has a molecular weight of 143.15 .Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Formation

Research has shown innovative methods for synthesizing derivatives of pyrrolo[3,2-b]pyridines, including 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile. One study details an easy preparation of 4-amino-1H-pyrrole-3-carbonitrile derivatives, which are then transformed into substituted pyrrolo[3,2-b]pyridines through the Friedlander reaction. This method benefits from microwave irradiation, leading to high conversion rates and shorter reaction times, highlighting the compound's synthetic flexibility and potential for generating diverse chemical structures for further investigation (Salaheldin et al., 2010).

Structural and Spectral Analysis

The structural and spectral properties of pyrrolo[3,2-b]pyridine derivatives have been extensively studied. For example, the crystal structure of a closely related compound was determined through single-crystal X-ray diffraction, providing insight into the molecular geometry and intermolecular interactions. Such studies are crucial for understanding the compound's chemical behavior and potential interactions with biological targets (Ganapathy et al., 2015).

Novel Synthetic Methods

Another facet of research focuses on developing novel synthetic methods for preparing pyrrolo[3,2-b]pyridine derivatives. For instance, a one-pot procedure for the preparation of 1-amino-1-aryl-1,2-dihydropyrrolo[3,4-c]pyridin-3-one derivatives from pyridine-3-carbonitrile and aromatic tertiary amides has been developed, showcasing innovative approaches to synthesizing structurally complex heterocycles (Kobayashi et al., 2012).

Application in Fluorescence and Antimicrobial Activity

Research into pyrrolo[3,2-b]pyridine derivatives has also explored their potential applications, including fluorescence properties and antimicrobial activity. A study synthesized a variety of N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters, investigating their fluorescence properties and potential as antibacterial agents. This suggests possible applications in bioimaging, sensor development, or as leads for developing new antimicrobial compounds (Girgis et al., 2004).

Wirkmechanismus

Target of Action

The primary targets of 3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile, also known as 3-AMINO-6-CYANO-4-AZAINDOLE, are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

3-AMINO-6-CYANO-4-AZAINDOLE interacts with its targets, the FGFRs, by inhibiting their activity. This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . The inhibition of FGFRs by 3-AMINO-6-CYANO-4-AZAINDOLE prevents this process, thereby disrupting the downstream signaling pathways.

Biochemical Pathways

The biochemical pathways affected by 3-AMINO-6-CYANO-4-AZAINDOLE primarily involve the FGFR signaling pathway. Physiologically, the FGF–FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The inhibition of FGFRs by 3-AMINO-6-CYANO-4-AZAINDOLE results in the disruption of these pathways, particularly the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .

Pharmacokinetics

It is known that this compound has a low molecular weight , which could potentially influence its bioavailability and pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 3-AMINO-6-CYANO-4-AZAINDOLE’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . Specifically, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . Furthermore, 3-AMINO-6-CYANO-4-AZAINDOLE significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It is known that the activity of fgfrs, the primary targets of this compound, can vary under different conditions

Zukünftige Richtungen

The future directions for the research and development of “3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” and related compounds could involve further optimization of their structures to enhance their FGFR inhibitory activity . This could potentially lead to the development of more effective therapies for various types of tumors .

Eigenschaften

IUPAC Name |

3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4/c9-2-5-1-7-8(12-3-5)6(10)4-11-7/h1,3-4,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQBIZMIVVQAEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(Allyloxy)ethoxy]piperidine hydrochloride](/img/structure/B1525243.png)

![3-[(2-Bromophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525244.png)

![3-amino-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B1525251.png)

![6-methyl-1H-pyrrolo[3,2-b]pyridin-3-amine](/img/structure/B1525255.png)

![3-{[2-Bromo-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1525257.png)

![3-[3-(Tert-butyl)phenoxy]piperidine hydrochloride](/img/structure/B1525259.png)